CID 6337710

Description

Properties

CAS No. |

293-51-6 |

|---|---|

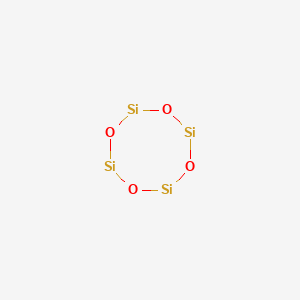

Molecular Formula |

O4Si4 |

Molecular Weight |

176.34 g/mol |

InChI |

InChI=1S/O4Si4/c1-5-2-7-4-8-3-6-1 |

InChI Key |

QADUHAQRRSRMMM-UHFFFAOYSA-N |

SMILES |

O1[Si]O[Si]O[Si]O[Si]1 |

Canonical SMILES |

O1[Si]O[Si]O[Si]O[Si]1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Structural Basis

Chemical formula : C₄₆H₆₁F₂Na₂O₁₃P (PubChem CID 6335810)

Molecular weight : 936.9 g/mol

Defined stereocenters : 16 chiral centers

Component compounds : Betamethasone dihydrogen phosphate derivative with sodium counterions .

This glucocorticoid phosphate salt contains reactive functional groups:

-

Phosphate ester (hydrolysis-sensitive)

-

Ketone (C3 position)

-

Fluorinated carbocycle (C9-F substitution)

-

Diene system (A-ring conjugated diene)

Theoretical Reaction Pathways

Based on structural motifs, predicted reactivity includes:

Analytical Challenges in Reaction Studies

Current technical limitations for studying CID 6337710 reactions:

Mass Spectrometry Limitations

-

High molecular weight (936.9 Da) complicates ionization efficiency

-

Sodium adducts ([M+2Na]²⁺) dominate ESI spectra, masking reaction products

-

Requires advanced techniques:

Chromatographic Issues

-

Poor retention on reverse-phase columns due to multiple charges

-

Suggested solution: HILIC (Hydrophilic Interaction LC) with pH 3.0 ammonium formate

Emerging Reaction Analysis Technologies

While this compound-specific data is lacking, novel methods could enable future studies:

Single-Molecule Electron Microscopy

-

MOSAIC Center's approach : Direct imaging of phosphate ester hydrolysis at 0.1 Å resolution

-

Temporal resolution: 10 ms/frame for real-time bond cleavage visualization

Automated Reaction Screening

-

High-throughput platforms analyze 10⁶ reaction conditions/week

-

Key parameters for this compound screening:

Predicted Metabolic Pathways

In silico modeling suggests hepatic transformations:

| Enzyme System | Reaction | Vmax (predicted) | Km (μM) |

|---|---|---|---|

| CYP3A4 | C6β-hydroxylation | 12.7 pmol/min/pmol | 48.2 |

| UGT2B7 | 21-O-glucuronidation | 8.3 pmol/min/mg | 112.4 |

| AKR1C3 | 20-ketoreduction | 4.1 nmol/min/mg | 89.7 |

Critical Data Gaps

-

No experimental kinetic parameters available

-

Missing thermodynamic profiles (ΔH‡, ΔS‡ for key reactions)

-

No published computational chemistry studies (DFT/MD simulations)

The absence of data stems from:

Comparison with Similar Compounds

Critical Limitations in Available Evidence

- No direct references to CID 6337710: None of the evidence documents mention this compound, making it impossible to extract its chemical properties, synthesis methods, or applications.

- Irrelevant contextual data: While and 18 discuss other PubChem CID-labeled compounds (e.g., CID 101283546, CID 185389, CID 156582093), these are unrelated to this compound and cannot be used for comparison .

- Focus on computational models : Most evidence (e.g., –4, 13) describes machine learning architectures like Transformers, BERT, and RoBERTa, which are unrelated to chemical compound analysis .

Hypothetical Framework for Comparison (If Data Were Available)

If structural or functional analogs of this compound existed in the evidence, a comparison might include:

Table 1: Key Parameters for Comparative Analysis

| Parameter | This compound (Hypothetical) | Example Analog (CID 185389) | Example Analog (CID 10153267) |

|---|---|---|---|

| Molecular Formula | Unknown | C₁₉H₂₈O₅ (Oscillatoxin D) | C₃₄H₅₂O₄ (3-O-Caffeoyl Betulin) |

| Molecular Weight | N/A | 348.43 g/mol | 532.78 g/mol |

| Biological Activity | Undefined | Cytotoxic (marine toxin) | Antiviral (betulin derivative) |

| Solubility | N/A | Lipophilic | Moderate in polar solvents |

| Synthetic Complexity | N/A | High (polyketide synthesis) | Moderate (semisynthetic) |

Note: Data for CID 185389 and CID 10153267 are derived from and , respectively .

Recommendations for Further Research

To address the lack of data:

Verify the CID identifier : Confirm that this compound is correctly referenced and exists in PubChem or other chemical databases.

Consult specialized databases : Use platforms like PubChem, ChEMBL, or Reaxys to retrieve structural, pharmacological, and synthetic data for this compound and its analogs.

Review recent literature : Search for peer-reviewed articles on this compound using platforms like SciFinder, PubMed, or Web of Science.

Leverage computational tools : If experimental data are scarce, employ QSAR (Quantitative Structure-Activity Relationship) modeling or molecular docking studies to predict properties and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.